
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid, also known by its IUPAC name, is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .
Molecular Structure Analysis
The molecular structure of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid consists of a 1,3-dioxane ring, which is a type of ether. This ring is substituted with three methyl groups and a carboxylic acid group . The carboxyl group is in an equatorial position on the 1,3-dioxane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid include a molecular weight of 174.2 . The compound is available in solid form . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Chemical Toxicants in Food
Research on fatty acid esters, specifically those involving 3-monochloropropane-1,2-diol (3-MCPD esters), highlights the concern around food safety due to their possible nephrotoxicity and testicular toxicity. These esters have been found in various food categories, indicating the significance of monitoring and understanding the distribution and effects of similar chemical structures in food products (Gao et al., 2019).
Biopolymer Modification
The modification of biopolymers through chemical reactions with specific functional groups, such as those found in xylan derivatives, demonstrates the application potential of similar ester compounds in producing new materials with tailored properties. This area of research includes the development of biopolymer ethers and esters for various applications, including drug delivery systems (Petzold-Welcke et al., 2014).
Lactic Acid Derivatives
The production of lactic acid and its derivatives from biomass showcases the role of carboxylic acid esters in green chemistry. These derivatives serve as feedstocks for synthesizing biodegradable polymers and other chemicals, demonstrating the utility of such compounds in sustainable industrial processes (Gao et al., 2011).
Contaminant Analysis in Foods
The analysis of MCPD esters and glycidyl esters in food samples emphasizes the importance of analytical methods to detect and quantify ester contaminants. This area of research is crucial for food safety and regulatory compliance, underlining the relevance of chemical analysis techniques in monitoring substances with similar properties (Crews et al., 2013).
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBMQTZWHRVCJ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676184 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189460-82-9 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


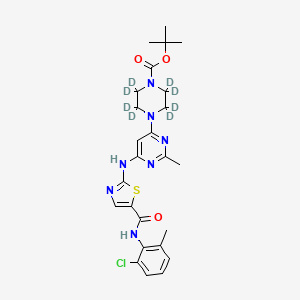
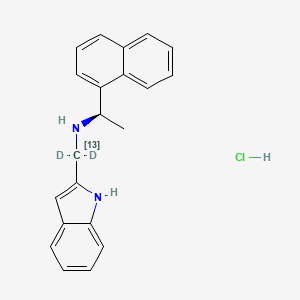


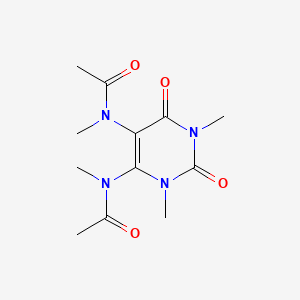
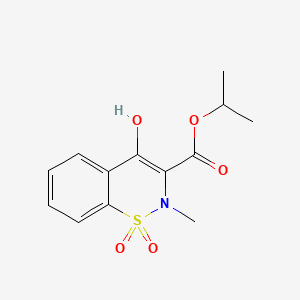
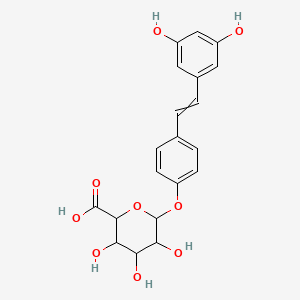
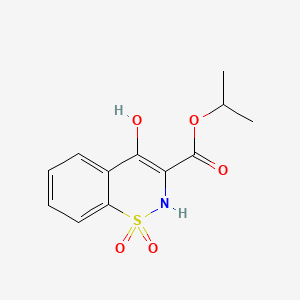
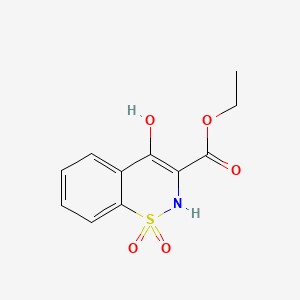


![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
